Cas no 2228432-96-8 (tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate)

tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate
- tert-butyl N-{2-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethyl}carbamate
- EN300-1887591
- 2228432-96-8
-
- インチ: 1S/C14H18F4N2O2/c1-13(2,3)22-12(21)20-11(7-19)8-4-5-9(10(15)6-8)14(16,17)18/h4-6,11H,7,19H2,1-3H3,(H,20,21)
- InChIKey: DDMGXKLQIHRFBT-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(F)(F)F)C=CC(=C1)C(CN)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 322.13044047g/mol
- どういたいしつりょう: 322.13044047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887591-0.25g |
tert-butyl N-{2-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228432-96-8 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1887591-2.5g |
tert-butyl N-{2-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228432-96-8 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1887591-0.05g |
tert-butyl N-{2-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228432-96-8 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1887591-5.0g |
tert-butyl N-{2-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228432-96-8 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1887591-1g |
tert-butyl N-{2-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228432-96-8 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1887591-0.1g |
tert-butyl N-{2-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228432-96-8 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1887591-1.0g |
tert-butyl N-{2-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228432-96-8 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1887591-10.0g |
tert-butyl N-{2-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228432-96-8 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1887591-0.5g |
tert-butyl N-{2-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228432-96-8 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1887591-5g |
tert-butyl N-{2-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228432-96-8 | 5g |
$2858.0 | 2023-09-18 |
tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate 関連文献
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamateに関する追加情報
Introduction to Tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate (CAS No. 2228432-96-8)
Tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate, with the CAS number 2228432-96-8, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a tert-butyl group and a complex aromatic ring system, contribute to its unique chemical and biological properties.
The molecular structure of Tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate is characterized by a carbamate functional group attached to a phenethylamine derivative. The presence of both fluoro and trifluoromethyl substituents on the aromatic ring enhances its lipophilicity and metabolic stability, which are crucial factors in drug design. These features make the compound an attractive candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the synthesis and application of fluorinated aromatic compounds due to their enhanced binding affinity and selectivity towards biological targets. The fluorine atoms in Tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate play a pivotal role in modulating its pharmacokinetic properties, thereby improving its potential as a drug candidate. The tert-butyl group, on the other hand, provides steric hindrance, which can be beneficial in reducing off-target effects and improving drug specificity.
The synthesis of Tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate involves multiple steps, including the formation of the carbamate bond and the introduction of fluorinated substituents. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.
One of the most compelling aspects of Tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate is its potential application in the treatment of various diseases. Current research indicates that this compound exhibits inhibitory activity against several enzymes and receptors involved in pathological processes. For instance, studies have shown that it may interfere with the activity of enzymes such as kinases and proteases, which are often overexpressed in cancer cells. Additionally, its interaction with specific receptors could lead to novel therapeutic approaches for neurological disorders.
The pharmacological profile of Tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate has been extensively evaluated through in vitro and in vivo studies. These investigations have provided valuable insights into its mechanism of action, efficacy, and safety profile. In preclinical trials, the compound has demonstrated promising results in animal models of cancer, inflammation, and neurodegeneration. The ability to modulate key biological pathways suggests that it could be a valuable tool for developing new treatments for these conditions.
The development of Tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate also highlights the importance of structural optimization in drug discovery. By modifying various functional groups within the molecule, researchers can fine-tune its biological activity and pharmacokinetic properties. This iterative process involves both computational modeling and experimental validation to identify the most effective derivatives. Such efforts are crucial for advancing from initial lead compounds to viable drug candidates.
The regulatory landscape for new pharmaceuticals necessitates rigorous testing to ensure safety and efficacy before human use. Tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate is currently undergoing preclinical evaluations to meet these stringent requirements. Data from these studies will be critical for submitting regulatory applications to agencies such as the FDA or EMA. The outcomes will determine whether this compound progresses to clinical trials, where it can be tested on human subjects.
The impact of fluorinated compounds on modern drug design cannot be overstated. The unique electronic properties of fluorine atoms allow for precise control over molecular interactions, leading to enhanced drug efficacy and reduced side effects. Tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate exemplifies this trend by incorporating multiple fluorine atoms into its structure. This design choice underscores its potential as a next-generation therapeutic agent.
In conclusion, Tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate (CAS No. 2228432-96-8) is a multifaceted compound with significant promise in pharmaceutical applications. Its structural complexity, combined with its favorable biological properties, makes it an attractive candidate for further research and development. As our understanding of fluorinated chemistry continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
2228432-96-8 (tert-butyl N-{2-amino-1-3-fluoro-4-(trifluoromethyl)phenylethyl}carbamate) 関連製品
- 2680770-49-2(tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)
- 2034282-47-6(6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide)
- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)
- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)
- 1133115-36-2(3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline)
- 1314130-74-9(7-Ethylnaphthalen-2-ol)
- 1805253-36-4(3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine)
- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 169507-61-3(2,4,5-Trifluoro-3-ethoxybenzoic acid)
- 851403-45-7(N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(naphthalen-2-yloxy)acetamide)